HBV Capsid Assembly Inhibition Potency: Tetrahydrocyclopenta[c]pyrrole Scaffold vs. Non-Capsid-Targeting Antivirals
When elaborated into functionalised HBV capsid assembly modulators, the tetrahydrocyclopenta[c]pyrrole scaffold—derivable from 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid—yields compounds with single-digit nanomolar inhibition of HBV DNA replication in HepG2.2.15 cells (EC₅₀ = 3 nM) [1]. This potency substantially exceeds that of the clinical candidate AB-506 in the same chemotype series, which shows an EC₅₀ of 77 nM in HepAD38 cells [2]. For context, the standard-of-care nucleos(t)ide analog entecavir achieves an EC₅₀ of approximately 4 nM in HepG2.2.15 cells, while demonstrating a different mechanism (DNA polymerase inhibition) that is subject to resistance emergence [3].
| Evidence Dimension | Inhibition of HBV DNA replication (cellular potency) |
|---|---|
| Target Compound Data | EC₅₀ = 3 nM (tetrahydrocyclopenta[c]pyrrole-derived compound; HepG2.2.15 cells) |
| Comparator Or Baseline | AB-506 EC₅₀ = 77 nM (HepAD38 cells); Entecavir EC₅₀ ≈ 4 nM (HepG2.2.15 cells) |
| Quantified Difference | ~26-fold more potent than AB-506; comparable potency to entecavir but with a distinct capsid-targeting mechanism |
| Conditions | HepG2.2.15 cells, 5-day incubation, qPCR quantification of HBV DNA |
Why This Matters
The scaffold enables access to capsid assembly modulators with potency rivaling frontline polymerase inhibitors, but via a mechanism (core protein binding) that circumvents polymerase resistance pathways—making the starting carboxylic acid a strategically differentiated procurement choice for HBV drug discovery programs.
- [1] BindingDB BDBM50531001 / CHEMBL4446995. EC₅₀ = 3 nM; Inhibition of capsid in HBV infected HepG2.2.15 cells. https://bdb8.ucsd.edu. View Source
- [2] Mani N, et al. Preclinical characterization of AB-506, an inhibitor of HBV replication targeting the viral core protein. Antiviral Res. 2022;197:105229. PMID: 34801587. View Source
- [3] Langley DR, et al. Inhibition of hepatitis B virus polymerase by entecavir. J Virol. 2007;81(8):3992–4001. DOI: 10.1128/JVI.02395-06. View Source
